
Pyridin-2-ylmethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and an isoquinoline ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyridine ring (a six-membered ring with one nitrogen atom) and an isoquinoline (a fused two-ring system with a benzene ring and a pyridine ring). The exact 3D structure would depend on the specific arrangement and connectivity of these rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine and isoquinoline rings would likely make it relatively stable and resistant to decomposition. It might also have a relatively high melting point and boiling point due to the strong intermolecular forces between molecules .Aplicaciones Científicas De Investigación
Antioxidative Properties and DNA Damage Modulation
A study highlighted the use of pyridine derivatives in modulating genotoxicity induced by ethoxyquin in human lymphocytes, indicating potential antioxidative applications. N-tert-butyl-alpha-phenylnitrone (PBN) and its derivative were synthesized, showing reduced DNA damage, suggesting the importance of free radicals in genotoxicity and the role of such compounds in mitigating DNA damage through antioxidant properties (Skolimowski et al., 2010).
Insecticidal Activity
Research on pyridine derivatives revealed their insecticidal efficacy against the cowpea aphid. The synthesis and testing of five pyridine derivatives demonstrated significant aphidicidal activities, suggesting the potential of such compounds in agricultural pest control (Bakhite et al., 2014).
Organic Synthesis and Chemical Reactions
A study explored the C-H functionalization of cyclic amines like pyrrolidine and 1,2,3,4-tetrahydroisoquinoline with α,β-unsaturated aldehydes and ketones, highlighting advanced synthetic routes for creating complex organic structures. This demonstrates the compound's relevance in facilitating intricate chemical reactions and synthesizing novel organic compounds (Kang et al., 2015).
Reactivation of Inhibited Acetylcholinesterase
Research on phenyltetrahydroisoquinoline-pyridinaldoxime conjugates as reactivators for inhibited human acetylcholinesterase suggests potential therapeutic applications against organophosphorus nerve agent poisoning. This study indicates the pharmaceutical relevance of such compounds in developing antidotes for neurotoxic exposure (Mercey et al., 2012).
Synthesis of Novel Compounds
The reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine demonstrated the synthesis of new tetrahydroisoquinolinones, showcasing the compound's utility in creating pharmacologically interesting structures with potential applications in drug development (Kandinska et al., 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
pyridin-2-ylmethyl 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-2-17-10-12-19(13-11-17)26-15-22(20-8-3-4-9-21(20)23(26)27)24(28)29-16-18-7-5-6-14-25-18/h3-15H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSUTDLMLQNSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-2-ylmethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

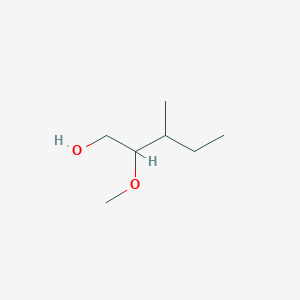
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2587096.png)
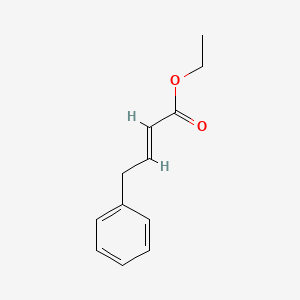
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]piperazine](/img/structure/B2587098.png)
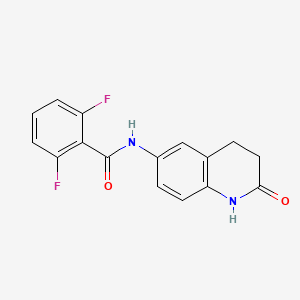
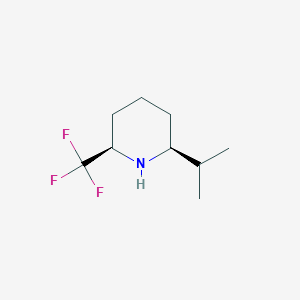

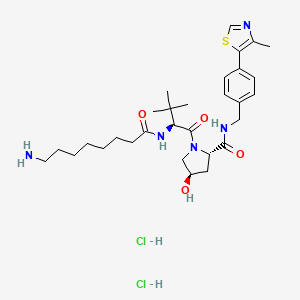


![4-[(Z)-2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enoyl]-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2587110.png)

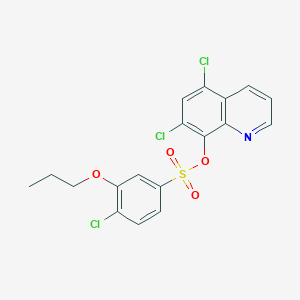
![2-Benzyl-6-(2,5-dimethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)